molecular formula C19H20ClN3OS B2551712 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 721903-46-4

5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2551712
CAS No.: 721903-46-4
M. Wt: 373.9
InChI Key: ROFARWHDXCMJNB-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.

Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including compounds structurally related to "5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol," have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis and Physical-Chemical Properties

The synthesis and study of the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols from appropriate ylidene derivatives have been carried out. This research led to the synthesis of 10 new compounds, which are crystalline substances, insoluble in water, and soluble in organic solvents. These findings contribute to the future search for biologically active substances (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid medium. The study provides insights into the mechanism of corrosion inhibition and potential applications in protecting metals against corrosion (Bentiss et al., 2009).

Drug Potency and Interaction

The effects of derivatives on the duration of thiopental-sodium narcosis in laboratory rats were investigated, showing that these compounds can have varying effects, such as depressant or analeptic actions. This research can help in the development of new pharmacological agents (Aksyonova-Seliuk et al., 2016).

Synthesis and Material Science

Research into the synthesis and properties of 1,2,4-triazole derivatives has also led to the development of materials with potential applications in molecular electronics and photophysical properties. These studies underscore the versatility of 1,2,4-triazole derivatives in synthesizing new materials with desirable electronic and optical properties (Stuhr-Hansen et al., 2005).

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-19(2,3)13-7-5-12(6-8-13)17-21-22-18(25)23(17)14-9-10-16(24-4)15(20)11-14/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFARWHDXCMJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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